molecular formula C18H19N5O2 B2880190 N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030097-32-5

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2880190
CAS No.: 1030097-32-5
M. Wt: 337.383
InChI Key: KHHDZTOQFSWRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by:

  • Pyrimidine core: Substituted at the 2-position with pyrrolidin-1-yl (a five-membered saturated ring) and at the 6-position with a methyl group.
  • Acetamide linker: Bridges the pyrimidine and aryl groups, offering conformational flexibility.
    This scaffold is designed for bioactivity modulation, with structural features tailored for target engagement and solubility .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-10-17(22-18(20-13)23-8-2-3-9-23)25-12-16(24)21-15-6-4-14(11-19)5-7-15/h4-7,10H,2-3,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHDZTOQFSWRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed N-Arylation of Pyrimidine Halides

The pyrimidine core is constructed via N-arylation of 2-chloro-6-methylpyrimidin-4-ol with pyrrolidine. As demonstrated in US20120225904A1, Pd catalysts enable C–N bond formation under Suzuki–Miyaura conditions:

  • Catalyst : [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (1:1).
  • Base : Sodium carbonate (aqueous solution).
  • Solvent : Toluene/dioxane (4:1 v/v).
  • Temperature : 90–150°C under microwave irradiation.

This step achieves 85–92% yield, with purity confirmed via HPLC.

Alternative Route: Copper-Mediated Coupling

For laboratories lacking Pd catalysts, CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine systems in dimethyl sulfoxide (DMSO) at 120°C provide moderate yields (60–70%).

Synthesis of N-(4-Cyanophenyl)-2-Hydroxyacetamide

Amide Coupling via Carbodiimide Chemistry

The acetamide subunit is synthesized by reacting 2-hydroxyacetic acid with 4-cyanoaniline . Per ACS Medicinal Chemistry Letters, this employs:

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Base : N,N-Diisopropylethylamine (DIPEA).
  • Reaction Time : 12 hours at room temperature.

Yields range from 75–88%, with byproducts minimized via controlled stoichiometry.

Activation as Acid Chloride

Prior art from US20120225904A1 describes 2-hydroxyacetyl chloride generation using thionyl chloride (SOCl₂), followed by reaction with 4-cyanoaniline in dichloromethane (DCM) and triethylamine (TEA). This method achieves 90–95% yield but requires stringent moisture control.

Ether Bond Formation: Final Coupling Step

Mitsunobu Reaction

The hydroxyl group of N-(4-cyanophenyl)-2-hydroxyacetamide is coupled with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol using:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.

This method yields 80–85% product but generates stoichiometric phosphine oxide waste.

Williamson Ether Synthesis

A greener alternative employs:

  • Base : Potassium tert-butoxide (KOt-Bu).
  • Solvent : N,N-Dimethylformamide (DMF).
  • Temperature : 60°C for 6 hours.

Yields are comparable (78–82%) with easier purification.

Optimization and Scalability

Catalytic System Comparison

Parameter Pd-Catalyzed N-Arylation Cu-Mediated Coupling
Yield 85–92% 60–70%
Catalyst Cost High Low
Reaction Time 2–4 hours 12–24 hours
Scalability >100 g <50 g

Amide Formation Efficiency

Method EDC/DIPEA Acid Chloride
Yield 75–88% 90–95%
Purity 95–98% 97–99%
Byproducts Minimal HCl gas

Chemical Reactions Analysis

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

a) Electron-Withdrawing vs. Electron-Donating Groups
  • N-(2-fluorophenyl)-...: Fluorine at the 2-position () introduces steric hindrance and moderate lipophilicity, which may alter membrane permeability compared to the planar cyanophenyl group .
  • N-(4-ethoxyphenyl)-... : The ethoxy group () is electron-donating, reducing electrophilicity but improving solubility due to increased polarity .
b) Positional Isomerism

Modifications on the Pyrimidine Core

a) Heterocyclic Substitutions
  • 2-(4-methylpiperidin-1-yl)-6-methylpyrimidine (): Replacing pyrrolidine with 4-methylpiperidine introduces a bulkier, more lipophilic substituent, which could reduce metabolic clearance but increase steric clashes with target proteins .
  • 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl (): Incorporation of a dioxopiperidine ring (in PROTACs) shifts functionality toward protein degradation, diverging from the target compound’s likely reversible binding mechanism .
b) Methyl Group Positioning
  • The 6-methyl group in the target compound () is conserved in analogs like N-(4-acetylphenyl)-... (), suggesting its role in stabilizing the pyrimidine ring conformation or hydrophobic interactions .

Acetamide Linker Modifications

  • Thieno[3,2-d]pyrimidinylamino-phenyl acetamide (): Fusion of a thiophene ring to the pyrimidine core expands π-π stacking capabilities, which may enhance affinity for aromatic-rich binding pockets .

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Aryl Group Pyrimidine Substituent Molecular Weight (g/mol) Notable Features Reference
N-(4-cyanophenyl)-... 4-cyanophenyl 2-pyrrolidin-1-yl, 6-methyl 354.41 Balanced lipophilicity, electrophilic
N-(2-fluorophenyl)-... 2-fluorophenyl 2-(4-methylpiperidin-1-yl) 370.42* Steric hindrance, moderate lipophilicity
N-(4-ethoxyphenyl)-... 4-ethoxyphenyl 2-pyrrolidin-1-yl 345.40* Improved solubility, electron-donating
N-(3-cyanophenyl)-... 3-cyanophenyl 2-pyrrolidin-1-yl 354.41 Asymmetric substitution, altered packing
N-cyclopropyl-... (Example 102, ) Varied 2-pyrrolidin-1-yl, 6-chloro 570.00 Rigid linker, potential for prolonged T½

Biological Activity

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2, with a molecular weight of 324.38 g/mol. The compound features a pyrimidine ring, a pyrrolidine moiety, and a cyanophenyl group, which contribute to its biological activity.

Research indicates that the compound may interact with various biological targets, particularly in the central nervous system and cancer pathways. The presence of the pyrimidine ring suggests potential interactions with purinergic receptors, while the pyrrolidine structure could enhance binding affinity to specific enzymes or receptors.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds containing pyrimidine and pyrrolidine structures. For instance, derivatives have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-75Cell cycle arrest
This compoundA549TBDTBD

Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented in preclinical models. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.

Case Study: Neuroprotection in Animal Models
A study demonstrated that administration of a related pyrimidine derivative improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption rates with a half-life suitable for therapeutic dosing.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-lifeTBD
BioavailabilityTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.